![molecular formula C13H13NO3S B2361557 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 113123-43-6](/img/structure/B2361557.png)
4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
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Description
4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, also known as DMPS, is an organosulfur compound with a wide range of applications in scientific research. It is a highly useful reagent for synthesizing other compounds and has been used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Precursors for Pyridinone Ortho-Quinodimethanes
4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has been utilized in the synthesis of sulfolene pyridinones, which serve as precursors for pyridinone ortho-quinodimethanes. These quinodimethanes can undergo cycloaddition reactions, contributing significantly to the field of organic synthesis (Govaerts et al., 2002).
Synthesis of Soluble Fluorinated Polyamides
The compound is part of the synthesis process of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit properties like high glass transition temperatures and strong tensile strengths, making them useful in various industrial applications (Xiao-Ling Liu et al., 2013).
Catalyst in Organic Reactions
It has been used as a catalyst in the synthesis of various organic compounds. For instance, it catalyzes the synthesis of (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, a compound of interest in organic and pharmaceutical chemistry (Liang Wen-jun, 2007).
Molecular Orbital Calculations
This chemical has been involved in molecular orbital calculations for electrophilic substitutions, providing insights into the theoretical aspects of organic chemistry (Mikyung Seo et al., 1999).
Development of New Copper(II) Polymers
It is a component in the synthesis of new copper(II) polymers with interesting crystal structures and magnetic properties. These polymers have potential applications in material science and coordination chemistry (O. V. Moroz et al., 2009).
Synthesis of Novel Pyrazolopyrimidines
The compound contributes to the synthesis of novel pyrazolopyrimidine ring systems containing phenylsulfonyl moiety. These compounds have shown promising antimicrobial activities, indicating their potential in pharmaceutical research (Amani M. R. Alsaedi et al., 2019).
Physical and Structural Studies
It has been a subject of physical and structural studies, contributing to the understanding of molecular interactions and properties (W. Nelson et al., 1988).
properties
IUPAC Name |
3-(benzenesulfonyl)-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-8-10(2)14-13(15)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEXOJPJKDYPDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone |
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